molecular formula C16H16O2S B102932 1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene CAS No. 16215-11-5

1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene

Katalognummer B102932
CAS-Nummer: 16215-11-5
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: YQJJXNLVPNKFCQ-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene is a chemical compound that has been widely researched for its potential use in various scientific applications. It is commonly known as MES, and its chemical formula is C15H16O2S.

Wirkmechanismus

The mechanism of action of MES is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been found to be a useful reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects:
MES has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic, making it a potentially useful reagent in various scientific applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MES is its high yield synthesis method, which makes it a cost-effective reagent for use in various scientific experiments. Additionally, its non-toxic and non-carcinogenic properties make it a safe reagent to use in the laboratory. However, its limited solubility in water can make it difficult to use in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on MES. One potential area of research is the development of new synthetic methods for the production of MES. Additionally, further research could be conducted to investigate its potential use as a fluorescent probe for the detection of other biomolecules. Finally, more studies could be conducted to determine its potential use in the synthesis of new pharmaceuticals and agrochemicals.
In conclusion, 1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene, or MES, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its high yield synthesis method, non-toxic and non-carcinogenic properties, and potential use in the synthesis of various organic compounds make it a promising reagent for use in the laboratory. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of MES involves the reaction of 1-methyl-4-bromo-benzene with 3-phenylprop-2-en-1-ol in the presence of a base. The resulting product is then treated with a sulfonyl chloride to obtain MES in high yield.

Wissenschaftliche Forschungsanwendungen

MES has been extensively studied for its potential use in various scientific research applications. It has been found to be a useful reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids.

Eigenschaften

CAS-Nummer

16215-11-5

Produktname

1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene

Molekularformel

C16H16O2S

Molekulargewicht

272.4 g/mol

IUPAC-Name

1-methyl-4-[(E)-3-phenylprop-2-enyl]sulfonylbenzene

InChI

InChI=1S/C16H16O2S/c1-14-9-11-16(12-10-14)19(17,18)13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+

InChI-Schlüssel

YQJJXNLVPNKFCQ-VMPITWQZSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/C=C/C2=CC=CC=C2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=CC2=CC=CC=C2

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.